Cas no 1509270-51-2 (5-amino-4-methyl-1-(oxolan-3-yl)methyl-1,2-dihydropyridin-2-one)

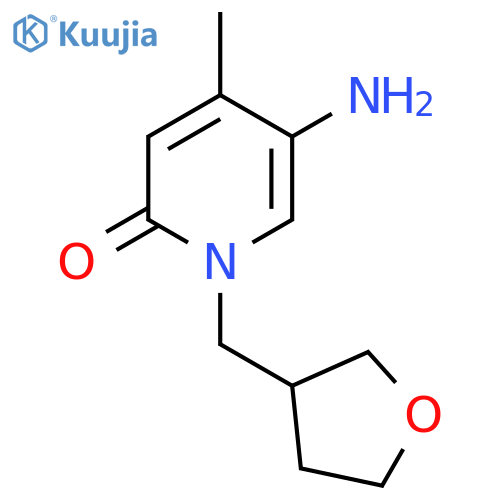

1509270-51-2 structure

商品名:5-amino-4-methyl-1-(oxolan-3-yl)methyl-1,2-dihydropyridin-2-one

5-amino-4-methyl-1-(oxolan-3-yl)methyl-1,2-dihydropyridin-2-one 化学的及び物理的性質

名前と識別子

-

- 5-amino-4-methyl-1-(oxolan-3-yl)methyl-1,2-dihydropyridin-2-one

- AKOS017909388

- 1509270-51-2

- 5-amino-4-methyl-1-[(oxolan-3-yl)methyl]-1,2-dihydropyridin-2-one

- EN300-1107228

-

- インチ: 1S/C11H16N2O2/c1-8-4-11(14)13(6-10(8)12)5-9-2-3-15-7-9/h4,6,9H,2-3,5,7,12H2,1H3

- InChIKey: VWJQYEHWOOUSLB-UHFFFAOYSA-N

- ほほえんだ: O1CCC(C1)CN1C(C=C(C)C(=C1)N)=O

計算された属性

- せいみつぶんしりょう: 208.121177757g/mol

- どういたいしつりょう: 208.121177757g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 334

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.4

- トポロジー分子極性表面積: 55.6Ų

5-amino-4-methyl-1-(oxolan-3-yl)methyl-1,2-dihydropyridin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1107228-1g |

5-amino-4-methyl-1-[(oxolan-3-yl)methyl]-1,2-dihydropyridin-2-one |

1509270-51-2 | 95% | 1g |

$770.0 | 2023-10-27 | |

| Enamine | EN300-1107228-0.25g |

5-amino-4-methyl-1-[(oxolan-3-yl)methyl]-1,2-dihydropyridin-2-one |

1509270-51-2 | 95% | 0.25g |

$708.0 | 2023-10-27 | |

| Enamine | EN300-1107228-0.05g |

5-amino-4-methyl-1-[(oxolan-3-yl)methyl]-1,2-dihydropyridin-2-one |

1509270-51-2 | 95% | 0.05g |

$647.0 | 2023-10-27 | |

| Enamine | EN300-1107228-5g |

5-amino-4-methyl-1-[(oxolan-3-yl)methyl]-1,2-dihydropyridin-2-one |

1509270-51-2 | 95% | 5g |

$2235.0 | 2023-10-27 | |

| Enamine | EN300-1107228-2.5g |

5-amino-4-methyl-1-[(oxolan-3-yl)methyl]-1,2-dihydropyridin-2-one |

1509270-51-2 | 95% | 2.5g |

$1509.0 | 2023-10-27 | |

| Enamine | EN300-1107228-10.0g |

5-amino-4-methyl-1-[(oxolan-3-yl)methyl]-1,2-dihydropyridin-2-one |

1509270-51-2 | 10g |

$4729.0 | 2023-06-10 | ||

| Enamine | EN300-1107228-5.0g |

5-amino-4-methyl-1-[(oxolan-3-yl)methyl]-1,2-dihydropyridin-2-one |

1509270-51-2 | 5g |

$3189.0 | 2023-06-10 | ||

| Enamine | EN300-1107228-0.5g |

5-amino-4-methyl-1-[(oxolan-3-yl)methyl]-1,2-dihydropyridin-2-one |

1509270-51-2 | 95% | 0.5g |

$739.0 | 2023-10-27 | |

| Enamine | EN300-1107228-10g |

5-amino-4-methyl-1-[(oxolan-3-yl)methyl]-1,2-dihydropyridin-2-one |

1509270-51-2 | 95% | 10g |

$3315.0 | 2023-10-27 | |

| Enamine | EN300-1107228-0.1g |

5-amino-4-methyl-1-[(oxolan-3-yl)methyl]-1,2-dihydropyridin-2-one |

1509270-51-2 | 95% | 0.1g |

$678.0 | 2023-10-27 |

5-amino-4-methyl-1-(oxolan-3-yl)methyl-1,2-dihydropyridin-2-one 関連文献

-

Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

1509270-51-2 (5-amino-4-methyl-1-(oxolan-3-yl)methyl-1,2-dihydropyridin-2-one) 関連製品

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量